molecular formula C9H14N4 B1319067 N-(Piperidin-4-yl)pyrimidin-2-amine CAS No. 69385-85-9

N-(Piperidin-4-yl)pyrimidin-2-amine

Cat. No.: B1319067
CAS No.: 69385-85-9
M. Wt: 178.23 g/mol
InChI Key: HQPSCRCCYZGOIV-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)pyrimidin-2-amine is a heterocyclic compound that features both a piperidine and a pyrimidine ring in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

N-(Piperidin-4-yl)pyrimidin-2-amine primarily targets Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, thereby affecting the signaling pathways it is involved in .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB, the target of this compound, is a downstream component in this pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

It is noted that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has potential as an antitumor agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine typically involves the reaction of piperidine derivatives with pyrimidine precursors. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyrimidine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

N-(Piperidin-4-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-yl)pyridin-2-amine
  • N-(Piperidin-4-yl)pyrazin-2-amine
  • N-(Piperidin-4-yl)quinolin-2-amine

Uniqueness

N-(Piperidin-4-yl)pyrimidin-2-amine is unique due to its specific combination of piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to its analogs, potentially leading to varied pharmacological effects.

Properties

IUPAC Name

N-piperidin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPSCRCCYZGOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593241
Record name N-(Piperidin-4-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69385-85-9
Record name N-(Piperidin-4-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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